molecular formula C23H21N3O5S2 B2359821 4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 327971-76-6

4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2359821
CAS No.: 327971-76-6
M. Wt: 483.56
InChI Key: TWDNBOSJRPGHGP-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core linked to a thiazole ring and a chromenone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as column chromatography and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid
  • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-3-O-(3,4,5-trihydroxybenzoyl)-α-L-mannopyranoside

Uniqueness

4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-3-26(4-2)33(29,30)17-11-9-15(10-12-17)21(27)25-23-24-19(14-32-23)18-13-16-7-5-6-8-20(16)31-22(18)28/h5-14H,3-4H2,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDNBOSJRPGHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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